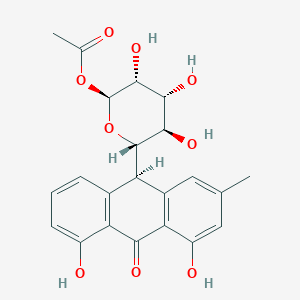

alvaradoin F

Description

Overview of Natural Product Chemistry and Anthracenone (B14071504) Class

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. These compounds, known as secondary metabolites, are often structurally complex and possess significant biological activities. numberanalytics.com Among the vast array of natural products, anthracenones represent a notable class of polyketides characterized by a tricyclic aromatic anthracenone core. uomustansiriyah.edu.iq These compounds are found in various plants and microorganisms and are known for their diverse pharmacological properties. numberanalytics.comuomustansiriyah.edu.iq

Anthracenone derivatives can exist in several oxidation states, including anthraquinones, anthrones, and oxanthrones. uomustansiriyah.edu.iq Their biological activity is often linked to the presence of various substituents on the core structure, such as hydroxyl, methyl, and glycosyl groups. uomustansiriyah.edu.iq The study of these compounds continues to be a vibrant area of research, with new derivatives and biological activities being regularly discovered.

Significance of C-Glycosidic Linkages in Natural Products Research

Glycosides are compounds in which a sugar molecule is bound to a non-sugar moiety, known as an aglycone. numberanalytics.com The bond connecting these two parts is termed a glycosidic bond. While O- and N-glycosidic bonds are more common, C-glycosidic linkages, where the sugar is attached via a carbon-carbon bond, are of particular interest to chemists. numberanalytics.com

The C-glycosidic bond is significantly more stable towards chemical and enzymatic hydrolysis compared to its O- and N-linked counterparts. rsc.org This increased stability can enhance the bioavailability and in vivo half-life of a molecule, making C-glycosides attractive candidates for drug development. numberanalytics.comrsc.org The stereochemistry of the C-glycosidic bond can also play a crucial role in the biological activity of the compound by influencing its three-dimensional shape and interactions with biological targets. numberanalytics.com

Historical Context of Alvaradoin F Discovery and Initial Research Findings

This compound is a member of a series of anthracenone C-glycosides, designated alvaradoins E-N, which were isolated from the leaves of the tropical tree Alvaradoa haitiensis. ebi.ac.ukimrpress.comresearchgate.net The discovery was the result of bioactivity-directed fractionation of a chloroform (B151607) extract of the leaves, using the KB (human oral epidermoid carcinoma) cell line to guide the isolation process. google.comacs.org

Initial research identified this compound and its 10(S) epimer, alvaradoin E, as the most potent cytotoxic agents among the isolated compounds. imrpress.comresearchgate.netnih.gov this compound is specifically a C-glycosyl compound where a (1-O-acetyl)-α-L-lyxopyranosyl moiety is attached to the 10-position of a 1,8-dihydroxy-3-methylanthracen-9(10H)-one core, with the stereochemistry at this position being 10R. ebi.ac.uk

The molecular formula of this compound was determined to be C22H22O9. ebi.ac.uknih.gov Spectroscopic analysis, including 1H and 13C NMR, as well as mass spectrometry, were crucial in elucidating its structure. nih.gov The relative configuration at C-10 was established through ROESY NMR experiments and circular dichroism (CD) spectroscopy, which showed a negative Cotton effect at 299 nm and positive Cotton effects at 353 and 257 nm, characteristic of the 10R configuration. nih.gov

Subsequent studies have focused on the biological activity of the alvaradoins, with alvaradoin E, the epimer of this compound, being shown to induce apoptosis in cancer cells. iiarjournals.orgresearchgate.net The promising cytotoxic profile of this compound and its congeners has spurred further investigation, including the total synthesis of these complex natural products. tminehan.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H22O9 | ebi.ac.uknih.gov |

| Monoisotopic Mass | 430.12638 | ebi.ac.uk |

| Average Mass | 430.40470 | ebi.ac.uk |

| IUPAC Name | (10R)-10-[(1-O-acetyl)-α-L-lyxopyranosyl]-1,8-dihydroxy-3-methylanthracen-9(10H)-one | ebi.ac.uk |

| InChIKey | ANCSMTDJGPZSRP-VPLRVPSLSA-N | ebi.ac.uk |

| Natural Source | Leaves of Alvaradoa haitiensis | ebi.ac.ukimrpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22O9 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6S)-6-[(9R)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-3,4,5-trihydroxyoxan-2-yl] acetate |

InChI |

InChI=1S/C22H22O9/c1-8-6-11-14(21-19(28)18(27)20(29)22(31-21)30-9(2)23)10-4-3-5-12(24)15(10)17(26)16(11)13(25)7-8/h3-7,14,18-22,24-25,27-29H,1-2H3/t14-,18-,19-,20-,21+,22-/m1/s1 |

InChI Key |

ANCSMTDJGPZSRP-VPLRVPSLSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)O)O)C=CC=C3O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)OC(=O)C)O)O)O)C=CC=C3O |

Origin of Product |

United States |

Origin and Isolation Methodologies of Alvaradoin F

Identification of Natural Source: Alvaradoa haitiensis (Simaroubaceae)

Alvaradoin F is isolated from the leaves of Alvaradoa haitiensis Urb. nih.govresearchgate.netiiarjournals.orgebi.ac.uk. This plant species is a member of the family Simaroubaceae nih.govresearchgate.netiiarjournals.org. While the genus Alvaradoa was formerly classified within the Simaroubaceae family, it has been more recently established in the family Picramniaceae, constituting the subfamily Alvaradoideae google.comsci-hub.se. Alvaradoa species are found throughout tropical America sci-hub.se. The leaves of Alvaradoa haitiensis have been identified as a source of potent inhibitory activities against cultured cancer cells nih.govresearchgate.netiiarjournals.org.

Bioactivity-Guided Fractionation Techniques for Compound Isolation

The isolation of this compound from Alvaradoa haitiensis was achieved through bioactivity-guided fractionation researchgate.netiiarjournals.orgsci-hub.seacs.org. This methodology involves the step-by-step separation of a crude plant extract into fractions, with each fraction being tested for a specific biological activity. The fractions exhibiting the desired activity are then further fractionated, a process that is repeated until pure, active compounds are obtained researchgate.netresearchgate.netmdpi.comnih.gov.

In the case of Alvaradoa haitiensis, a crude extract from the leaves was found to have significant inhibitory activity with cultured KB cells (human oral epidermoid carcinoma) iiarjournals.orgsci-hub.seacs.org. Using this cytotoxicity assay to guide the separation process, researchers were able to isolate and identify this compound along with other related compounds iiarjournals.orgsci-hub.seacs.org. This approach was crucial in pinpointing the specific compounds responsible for the observed biological effect within the complex mixture of the plant extract.

Co-occurrence and Isolation of Related Anthracenone (B14071504) C-Glycosides (e.g., Alvaradoin E)

This compound is not the sole bioactive compound of its type found in Alvaradoa haitiensis. It co-occurs with several other anthracenone C-glycosides researchgate.netiiarjournals.orgsci-hub.seacs.org. Notably, this compound is an isomer of alvaradoin E researchgate.netiiarjournals.orgebi.ac.uk. Specifically, this compound is the 10R stereoisomer, while alvaradoin E is the 10S isomer iiarjournals.orgebi.ac.ukimrpress.comnih.gov.

Through the bioactivity-guided fractionation of the Alvaradoa haitiensis leaf extract, a series of ten new anthracenone C-glycosides, named alvaradoins E through N, were isolated and identified sci-hub.seacs.orgimrpress.com. The isolation process typically involved extraction of the dried and ground leaves, followed by various chromatographic techniques to separate the compounds based on their chemical properties, guided by cytotoxicity assays google.comsci-hub.seresearchgate.net. Alvaradoins E and F were identified as among the most potent cytotoxic agents isolated from the plant researchgate.netimrpress.comnih.gov.

The co-occurrence of these structurally related anthracenone C-glycosides highlights the plant's capacity to produce a suite of similar secondary metabolites. The isolation procedures were designed to separate these compounds, allowing for the characterization of each individual alvaradoin, including this compound and its epimer, alvaradoin E iiarjournals.orgsci-hub.senih.gov.

Table 1: Selected Anthracenone C-Glycosides Isolated from Alvaradoa haitiensis

| Compound Name | Stereochemistry | PubChem CID |

| This compound | 10R | 65391 |

| Alvaradoin E | 10S | 65390 |

| Chrysophanol | N/A | 275 |

Detailed Research Findings:

Research has characterized this compound as a C-glycosyl compound where a 1,8-dihydroxy-3-methylanthracen-9(10H)-one structure is substituted at position 10 with a (1-O-acetyl)-α-L-lyxopyranosyl moiety via a C-glycosidic linkage ebi.ac.uk. Spectroscopic methods, including NMR and mass spectrometry, were employed to determine the chemical structures of alvaradoins E through N google.comsci-hub.seresearchgate.net. For instance, high-resolution mass spectrometry was used to determine the molecular formula of these compounds sci-hub.seresearchgate.net.

The cytotoxic activities of the isolated alvaradoins, including this compound, were evaluated using cell lines such as the KB human oral epidermoid carcinoma cell line researchgate.netiiarjournals.orgebi.ac.uksci-hub.seacs.orgimrpress.comnih.gov. This compound, along with alvaradoin E, demonstrated potent cytotoxicity against the KB cell line researchgate.netimrpress.comnih.gov. Preliminary structure-activity relationships among the isolated alvaradoins have also been suggested based on these evaluations sci-hub.seacs.org.

Table 2: Cytotoxicity of Alvaradoins E and F against KB Cells

| Compound Name | IC₅₀ (µM) |

| Alvaradoin E | 0.050 ± 0.019 nih.gov |

| This compound | 0.065 ± 0.026 nih.gov |

This systematic approach, starting from the identification of a promising plant source and employing bioactivity-guided fractionation, has been successful in isolating and identifying this compound and its related anthracenone C-glycosides, providing a foundation for further investigation into their properties.

Advanced Chemical Synthesis Strategies for Alvaradoin F

Total Synthetic Routes and Methodologies

Concise total syntheses of anthracenone (B14071504) C-glycosides, including alvaradoin F, have been achieved. acs.orgtminehan.comcalstate.eduacs.orgfigshare.comnih.govresearchgate.net A key approach involves the coupling of a modified chrysophanic acid derivative with a protected bromosugar. acs.orgcalstate.edufigshare.com These syntheses typically involve multiple steps to assemble the complex molecular architecture of this compound. calstate.edu

Stereoselective reactions are crucial in the synthesis of this compound to ensure the correct three-dimensional arrangement of atoms, particularly at the glycosidic linkage and chiral centers. researchgate.netethz.chmdpi.com

A pivotal step in the total synthesis of this compound is the DBU-induced coupling of a chrysophanic acid derivative and a bromosugar. acs.orgtminehan.comcalstate.eduacs.orgfigshare.comnih.govresearchgate.net This reaction is instrumental in forming the C-glycosidic bond, which connects the sugar moiety to the anthracenone core. calstate.edu The DBU-induced coupling has been shown to selectively produce the β-C-glycoside, with a high β:α stereoisomer ratio (e.g., >20:1 β:α at C-5′). acs.orgtminehan.com

Another significant transformation in the synthesis is the introduction of the oxygen atom at the C-1′ position of the sugar unit. acs.orgtminehan.comcalstate.eduacs.orgfigshare.comnih.govresearchgate.net This is accomplished through a Pb(OAc)4-mediated Kochi reaction. acs.orgtminehan.comcalstate.eduacs.orgfigshare.comnih.govresearchgate.net This type of reaction is utilized to install the required oxygen functionality, which is present as an acetate (B1210297) or benzoate (B1203000) ester in the natural product. acs.orgtminehan.com The installation of these acid-labile esters presents a synthetic challenge. acs.orgtminehan.com

Controlling the stereochemistry at various positions, particularly at the C-10 of the anthracenone core, is essential as this compound is the 10R isomer, while alvaradoin E is the 10S isomer. researchgate.netgoogle.com During the DBU-induced coupling, a mixture of diastereomers at C-10 is formed, typically in a 1:1 ratio. acs.orgtminehan.com Chromatographic separation of these C-10 diastereomers has been attempted in synthetic efforts but has proven challenging. acs.orgtminehan.com The relative configuration at C-10 can be determined through techniques such as ROESY NMR spectroscopy, which shows cross-peak correlations that are indicative of the stereochemistry. researchgate.net Circular dichroism (CD) spectra also provide supporting evidence for the configuration at C-10, showing distinct Cotton effects for the 10S and 10R isomers. researchgate.net

Key Stereoselective Reactions and Transformations

Synthetic Approaches for this compound Analogues and Derivatives

While the provided search results primarily focus on the total synthesis of this compound and related natural products (alvaradoin E, uveoside, and 10-epi-uveoside), the synthesis of analogues and derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve biological properties. rsc.orgnih.gov Although specific details on the synthesis of this compound analogues are not extensively detailed in the provided snippets, the isolation of other alvaradoins (E-N) from Alvaradoa haitiensis suggests that variations in the glycoside structure and substitution patterns exist in nature, which could serve as inspiration for synthetic analogues. researchgate.netgoogle.com Synthetic strategies for creating C-glycoside analogues in general involve methods like cross-coupling reactions of glycosyl esters with carboxylic acids, which can generate glycosyl radicals and form C-acyl glycosides. nih.gov Stereoselective routes have also been developed for synthesizing other types of natural product analogues, highlighting the importance of controlled synthesis in this field. nih.govorganic-chemistry.orgwilliams.edu The potential for derivatization and analogue development of the alvaradoin pharmacophore has been recognized. researchgate.net

Structural Characterization and Elucidation Methodologies of Alvaradoin F

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopy formed the bedrock of the structural elucidation of alvaradoin F. By analyzing the interaction of the molecule with electromagnetic radiation, researchers could deduce its atomic composition, functional groups, and the intricate bonding network that defines its architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy was the most powerful tool for determining the detailed structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provided initial information on the number and types of protons and carbons present in the molecule.

The ¹H NMR spectrum revealed the chemical shifts, multiplicities (splitting patterns), and integration values for each proton, offering insights into the electronic environment and neighboring protons. The ¹³C NMR spectrum, in turn, identified the number of distinct carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Two-dimensional (2D) NMR experiments were crucial for assembling the molecular fragments identified in 1D spectra. Techniques such as Correlation Spectroscopy (COSY) established proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlated protons directly to their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment was particularly vital, as it revealed long-range (2- and 3-bond) correlations between protons and carbons, allowing for the connection of disparate structural fragments and the definitive placement of the C-glycosidic linkage to the anthracenone (B14071504) core.

Table 1: Illustrative ¹H and ¹³C NMR Data for the Anthracenone Core of this compound (Note: This table is a representative example based on typical values for this class of compounds, as the specific data for this compound is not publicly available.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 162.5 | - |

| 2 | 120.1 | 7.10 (d, 8.0) |

| 3 | 135.8 | 7.65 (t, 8.0) |

| 4 | 118.9 | 7.30 (d, 8.0) |

| 4a | 115.2 | - |

| 5 | 110.5 | 6.95 (s) |

| 5a | 133.0 | - |

| 8 | 165.1 | - |

| 9 | 185.4 | - |

| 9a | 108.8 | - |

| 10 | 75.3 | 4.80 (s) |

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry was essential for determining the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS), likely using techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provided a highly accurate mass measurement of the molecular ion. This precise mass is used to calculate the elemental composition, which for a related compound, alvaradoin H, was determined to be C₂₇H₂₈O₁₀. researchgate.net This molecular formula is critical for calculating the index of hydrogen deficiency (degree of unsaturation), which provides valuable information about the number of rings and/or double bonds in the molecule.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provided key information about the functional groups and the extent of conjugation within this compound.

The UV spectrum of related alvaradoin compounds showed absorption maxima (λmax) at approximately 201, 268, 296, and 359 nm, which is indicative of a highly conjugated system consistent with the anthracenone chromophore. researchgate.net

The IR spectrum revealed the presence of specific functional groups. Absorption bands observed for similar compounds in the family at 3414 cm⁻¹ suggested the presence of hydroxyl (-OH) groups, while strong absorptions at 1741, 1725, and 1638 cm⁻¹ were indicative of carbonyl (C=O) moieties, such as those found in esters and ketones within the anthracenone structure. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity of a molecule, establishing the absolute configuration of stereocenters often requires X-ray crystallography. This technique involves diffracting X-rays through a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of a precise three-dimensional electron density map of the molecule, revealing the exact spatial arrangement of every atom. For this compound, which possesses multiple chiral centers, particularly at C-10 and within the sugar moiety, X-ray crystallography would be the definitive method to assign the absolute stereochemistry (R/S configuration). However, based on available literature, this technique has not been reported for the structural elucidation of this compound, which may be due to difficulties in obtaining crystals suitable for analysis.

Computational Chemistry Approaches in Structural Elucidation

In modern natural product chemistry, computational methods are increasingly used to support and confirm structures proposed by spectroscopic data. Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for proposed diastereomers of a molecule. These calculated values can then be compared to the experimental data. A strong correlation between the experimental and calculated data for one particular isomer can provide powerful evidence for its structural assignment. Furthermore, computational methods can predict theoretical circular dichroism (CD) spectra, which can be compared with experimental CD data to help determine the absolute configuration of the molecule. For this compound, the application of computational chemistry in its initial structure elucidation was not reported in the primary literature.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Activity Profiling in Research Models

Studies have revealed that alvaradoin F, along with its isomer alvaradoin E, demonstrates potent inhibitory activities against cultured cancer cells. researchgate.netnih.gov

Cellular Growth Inhibition Studies in Various Cancer Cell Lines

This compound has been evaluated for its ability to inhibit the growth of several human cancer cell lines.

This compound has shown significant cytotoxic activity against the human oral epidermoid carcinoma (KB) cell line. google.comimrpress.com In one study, the EC50 value, which represents the concentration required to inhibit cell growth by 50%, was determined to be 0.065 µM. google.com This potency was noted as being approximately an order of magnitude less active than the control compound, camptothecin. google.com Both this compound and its isomer, alvaradoin E, were identified as the most potent cytotoxic agents against the KB cell line among a series of related compounds. imrpress.com

| Compound | EC50 (µM) | Reference |

|---|---|---|

| This compound | 0.065 ± 0.026 | google.com |

| Alvaradoin E | 0.050 ± 0.019 | google.com |

| Camptothecin (Control) | 0.0036 ± 0.0029 | google.com |

Research has indicated that this compound exhibits inhibitory activity against the human lung carcinoma (Lu1) cell line. google.comimrpress.com Studies have shown that both this compound and alvaradoin E were equipotent in their inhibitory effects against this cell line. google.com

This compound has demonstrated growth inhibitory activity against the human colon carcinoma (Col2) cell line. nih.govgoogle.comimrpress.com In in vivo hollow fiber model studies, this compound showed significant growth inhibition of Col2 cells. researchgate.netnih.gov

The inhibitory effects of this compound have also been observed in the hormone-dependent human prostate carcinoma (LNCaP) cell line. nih.govgoogle.comimrpress.com Similar to its effects on other cancer cell lines, this compound and alvaradoin E were found to be equipotent in inhibiting LNCaP cell growth. google.com Furthermore, in vivo hollow fiber assays confirmed the significant growth inhibition of LNCaP cells by this compound. researchgate.netnih.gov

| Compound | Cell Line | Percent Growth Inhibition | Reference |

|---|---|---|---|

| This compound | KB | 31.9 - 57.5 | google.com |

| Col2 | 21.0 - 71.6 | google.com | |

| LNCaP | 59.3 - 72.4 | google.com | |

| Alvaradoin E | KB | 40.0 - 58.1 | google.com |

| Col2 | 31.2 - 73.8 | google.com | |

| LNCaP | 60.3 - 79.3 | google.com |

Mechanisms of Programmed Cell Death Induction (Apoptosis)

Research into the anticancer mechanism of the related compound, alvaradoin E, suggests that these anthracenone (B14071504) C-glycosides may mediate their effects through the induction of apoptosis, or programmed cell death. researchgate.netnih.govimrpress.com While specific studies on the apoptotic mechanisms of this compound are less detailed, the investigation into its isomer, alvaradoin E, provides significant insights.

In studies with alvaradoin E on LNCaP cells, several hallmarks of apoptosis were observed. nih.govscispace.com These included chromatin condensation, a key morphological feature of apoptosis, and dose-dependent depolarization of the mitochondrial membrane, which is an early indicator of the apoptotic process. nih.gov Further experiments using other cell lines, such as HL-60, showed that alvaradoin E increased the binding of annexin (B1180172) V-FITC, a marker for the loss of plasma membrane asymmetry in apoptotic cells, and also increased DNA cleavage as measured by the TUNEL assay. nih.gov These findings collectively suggest that the cytotoxic activity of these compounds is mediated through an apoptotic pathway. researchgate.netnih.govimrpress.com

Exploration of Related Cellular Pathways (e.g., NF-κB, p53, cell cycle if applicable to this compound)

The regulation of apoptosis and cell survival is intricately linked to complex signaling pathways. Key pathways involved include those regulated by p53 and NF-κB, as well as the cell cycle machinery. wikipedia.orgplos.orgmissouri.edu A phytochemical screening study identified alvaradoin E, the isomer of this compound, as a potential inhibitor of the p53-MDM2 interaction. researchgate.net The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation by MDM2 is a common event in cancer. mdpi.com By potentially disrupting this interaction, compounds like alvaradoin E could reactivate p53's tumor-suppressive functions. researchgate.net Direct studies on the effect of this compound on these specific cellular pathways have not been detailed in the available research.

In Vivo Efficacy Assessment in Preclinical Models

To assess the potential therapeutic efficacy in a more complex biological environment, this compound was evaluated in preclinical in vivo models.

Hollow Fiber Model Evaluation

The hollow fiber model is an in vivo assay used to evaluate the efficacy of potential anticancer agents. mdpi.commdpi.comgardp.org In this model, cancer cells are encapsulated in hollow fibers and implanted into preclinical models at different anatomical sites. Both this compound and its isomer alvaradoin E were evaluated using this system with KB (human oral epidermoid carcinoma), LNCaP (human prostate cancer), and Col2 (human colon carcinoma) cells. researchgate.netimrpress.com

The results demonstrated that both this compound and alvaradoin E exhibited significant growth inhibitory activity when the fibers were implanted at the intraperitoneal (i.p.) site. researchgate.netnih.govimrpress.com However, both compounds were observed to be less active when administered subcutaneously. researchgate.netimrpress.com In a separate evaluation in the P388 murine lymphocytic leukemia model, this compound demonstrated less activity (115% T/C at a dose of 0.4 mg/kg) compared to alvaradoin E (125% T/C at a dose of 0.2 mg/kg). nih.govtminehan.comresearchgate.net

Below is a summary of the comparative in vivo activity for this compound and alvaradoin E.

| Compound | In Vivo Model | Cell Lines Tested | Administration Site | Observed Activity | Reference |

|---|---|---|---|---|---|

| This compound | Hollow Fiber Assay | KB, LNCaP, Col2 | Intraperitoneal (i.p.) | Significant inhibitory activity | researchgate.net, imrpress.com |

| This compound | Hollow Fiber Assay | KB, LNCaP, Col2 | Subcutaneous (s.c.) | Less active | researchgate.net, imrpress.com |

| This compound | P388 Murine Leukemia | P388 | Intraperitoneal (i.p.) | 115% T/C (less active) | nih.gov, researchgate.net |

| Alvaradoin E | Hollow Fiber Assay | KB, LNCaP, Col2 | Intraperitoneal (i.p.) | Significant inhibitory activity | researchgate.net, imrpress.com |

| Alvaradoin E | Hollow Fiber Assay | KB, LNCaP, Col2 | Subcutaneous (s.c.) | Less active | researchgate.net, imrpress.com |

| Alvaradoin E | P388 Murine Leukemia | P388 | Intraperitoneal (i.p.) | 125% T/C (modest activity) | nih.gov, tminehan.com |

Murine Leukemic Model Studies (P388)

The P388 murine lymphocytic leukemia model is a historically significant and valuable tool for the in vivo evaluation of potential anticancer agents, including natural products. scispace.comnih.govfrontiersin.org Following promising initial in vitro cytotoxicity results, this compound, along with its more potent diastereoisomer alvaradoin E, was advanced to this leukemia model to assess its antileukemic activity. nih.govtminehan.comebi.ac.ukacs.org

Research findings indicate that this compound demonstrated activity in the P388 model. scispace.comnih.govresearchgate.net When evaluated, it produced a treatment/control (T/C) value of 115%. scispace.comnih.govresearchgate.net In the same model, its counterpart, alvaradoin E, showed a modestly higher antileukemic effect, with a T/C value of 125%. scispace.comnih.govtminehan.comacs.orgresearchgate.net Both anthracenone C-glycosides were among the most potent compounds isolated from the leaves of Alvaradoa haitiensis and were selected for these in vivo studies based on their strong performance in initial cell-based assays. nih.govimrpress.com The evaluation in the P388 model was conducted to determine if the potent in vitro cytotoxicity would translate into meaningful antileukemic activity in vivo. nih.govgoogle.com

The table below summarizes the comparative activity of this compound and related compounds in the P388 murine leukemic model.

| Compound | T/C (%) | Reference |

| This compound | 115 | scispace.com, nih.gov |

| Alvaradoin E | 125 | scispace.com, nih.gov |

| Silvestrol | 150 | scispace.com, nih.gov |

Structure Activity Relationship Sar Studies of Alvaradoin F and Analogues

Impact of C-10 Stereochemistry on Biological Activity (Alvaradoin E vs. F)

Alvaradoin E and alvaradoin F are diastereoisomers that differ in their stereochemistry at the C-10 position of the anthracenone (B14071504) core. Alvaradoin E has a 10S configuration, while this compound has a 10R configuration. ebi.ac.uk Studies evaluating the cytotoxic potential of various alvaradoins have consistently shown that alvaradoins E and F are among the most potent compounds isolated from Alvaradoa haitiensis. ebi.ac.uknih.govimrpress.comresearchgate.net

In vitro assays using the human oral epidermoid carcinoma (KB) cell line revealed that both alvaradoin E and this compound exhibit pronounced cytotoxicity. ebi.ac.uknih.govimrpress.comtminehan.com Alvaradoin E generally showed slightly higher potency in the KB assay, with an EC50 of 0.050 μM, compared to this compound, which had an EC50 of 0.065 μM. nih.govimrpress.comtminehan.com

Further evaluation in the in vivo P388 murine lymphocytic leukemia model indicated that alvaradoin E displayed modest antileukemic activity (125% T/C) at a dose of 0.2 mg/kg per injection. nih.govresearchgate.nettminehan.com this compound, when tested in the same model, showed less activity (115% T/C) at a maximally tolerated dose of 0.4 mg/kg per injection. nih.govresearchgate.net

Cytotoxicity against a panel of tumor cells showed comparable potency for the two epimers across most cell lines, with the exception of the HL-60 leukemia cell line, where this compound appeared more active. iiarjournals.org

These findings suggest that while both C-10 epimers are potent cytotoxic agents, the stereochemistry at this position can subtly influence the level of biological activity and potentially the spectrum of activity across different cell lines.

| Compound | C-10 Stereochemistry | KB Cell Line EC50 (μM) | P388 Leukemia Model (% T/C) |

| Alvaradoin E | 10S | 0.050 nih.govimrpress.comtminehan.com | 125 (at 0.2 mg/kg) nih.govresearchgate.net |

| This compound | 10R | 0.065 nih.govimrpress.comtminehan.com | 115 (at 0.4 mg/kg) nih.govresearchgate.net |

Contributions of Anthracenone Core and C-Glycosidic Moiety to Bioactivity

SAR studies of this compound and related compounds highlight the crucial roles of both the anthracenone core and the C-glycosidic moiety in their biological activity. Chrysophanol, which represents the core anthracenone aglycone of the alvaradoins, was found to be completely inactive in cytotoxicity assays. nih.gov This strongly suggests that the presence of the glycoside unit attached to the anthracenone core is essential for the observed cytotoxic activity. nih.gov

The alvaradoins are characterized as anthracenone C-glycosides, meaning the sugar moiety is attached to the anthracenone core via a carbon-carbon bond. ebi.ac.uknih.gov This C-glycosidic linkage is generally considered more stable to enzymatic hydrolysis compared to O-glycosidic linkages, which might influence their bioavailability and activity in biological systems. mdpi.com

While the anthracenone core provides the basic polycyclic framework, the attached C-glycosidic moiety appears to be indispensable for conferring cytotoxic properties. The specific nature of the sugar (an acetylated L-lyxopyranosyl moiety in alvaradoins E and F) and its linkage position (at C-10 of the anthracenone) are key structural features contributing to the bioactivity. ebi.ac.uknih.govnih.govsci-hub.se

Rational Design Principles for Modifying this compound Scaffold for Research

Rational design in the context of this compound research involves using the understanding of its structure-activity relationships to guide the synthesis and modification of the alvaradoin scaffold for further investigation. longdom.orgfes.deyoutube.com Based on the SAR insights, several principles can inform the rational design of this compound analogues:

Modification of C-10 Stereochemistry: The observed differences in activity between alvaradoin E (10S) and this compound (10R) suggest that altering the stereochemistry at this position can modulate biological activity. nih.govimrpress.comresearchgate.nettminehan.com Synthesis of epimers at C-10, as demonstrated in total synthesis efforts, is a direct application of this principle to explore the impact of stereochemical variations. tminehan.com

Alterations to the Anthracenone Core: While the anthracenone core is essential, modifications to substituents on this core (e.g., hydroxyl groups, methyl group) could be explored. ebi.ac.uknih.gov However, given the inactivity of the isolated aglycone (chrysophanol), any modifications must consider the critical interaction or synergy with the glycosidic moiety. nih.gov

Modification of the C-Glycosidic Moiety: The sugar unit and its attached acetate (B1210297) group are vital for activity. ebi.ac.uknih.govnih.gov Rational design could involve synthesizing analogues with different sugar types, varying the position or nature of sugar modifications (like acetylation), or exploring the impact of the C-glycosidic linkage position. mdpi.com Understanding the role of the C-C bond stability and potential cleavage by microbes could also inform design. mdpi.com

Synthesis of Hybrid Molecules: Combining features of this compound with other pharmacologically active scaffolds could be a strategy, guided by the understanding of how the alvaradoin structure interacts with biological targets.

Rational design relies on a detailed understanding of the relationship between molecular structure and biological function, often utilizing structural data and computational tools to predict how modifications will affect activity. longdom.orgnih.govreadthedocs.io Applying these principles to the this compound scaffold allows for targeted synthesis and biological evaluation of novel analogues to further elucidate SAR and potentially identify compounds with improved or altered activity profiles for research purposes.

Molecular Interactions and Pharmacological Target Exploration

Ligand-Protein Binding Studies (e.g., Human Serum Albumin (HSA) Interactions)

Ligand-protein binding studies are essential for understanding how a compound is transported, distributed, and made available at its site of action within the body. Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a significant role in the transport of various endogenous and exogenous compounds, including many drugs. mdpi.commdpi.com HSA has multiple binding sites, including Sudlow's sites I and II, which can accommodate a variety of ligands, often involving interactions with fatty acids. nih.govnih.gov

Studies utilizing techniques such as isothermal titration calorimetry and fluorescence binding have indicated that compounds structurally related to alvaradoin F, such as alvaradoin E, exhibit affinity for plasma proteins like HSA. researchgate.net This suggests that this compound may also interact with HSA, influencing its pharmacokinetic profile. The binding of compounds to HSA can be influenced by factors such as structural stability, electrostatic interactions, and the protein's propensity for self-aggregation. rsc.org

DNA Intercalation and Interaction Analyses

DNA is a critical cellular target for many anticancer agents. Compounds can interact with DNA through various mechanisms, including intercalation, groove binding, and covalent modification. irb.hr DNA intercalation involves the insertion of planar aromatic or heteroaromatic chromophores between the base pairs of the DNA double helix, leading to structural changes such as unwinding and extension of the DNA chain. irb.hrresearchgate.net This interaction can interfere with essential DNA-associated processes like replication, transcription, and the activity of enzymes such as topoisomerases. irb.hrresearchgate.netmdpi.com

While direct studies specifically detailing the DNA intercalation of this compound were not prominently found in the provided context, related anthracenone (B14071504) structures are known for their ability to interact with DNA. irb.hr The structural characteristics of this compound, possessing an anthracenone core, suggest a potential for DNA interaction, possibly through intercalation or other binding modes. google.comscispace.com Techniques such as DAPI staining, which is a DNA-specific probe, and TUNEL assays, which detect DNA fragmentation, have been used in studies involving alvaradoin E, an epimer of this compound, to assess DNA-related effects in the context of apoptosis induction. researchgate.netiiarjournals.org These methods, while not directly demonstrating intercalation, indicate that alvaradoin E, and potentially this compound, can induce DNA damage or structural changes that are hallmarks of their cellular activity. researchgate.netiiarjournals.org

Exploration of Specific Molecular Targets and Signaling Pathways in Cellular Systems

The cytotoxic effects of this compound are mediated through interactions with specific molecular targets and the modulation of cellular signaling pathways. Research on this compound and its epimer alvaradoin E has explored their impact on cancer cell growth and viability, suggesting involvement in pathways regulating cell cycle progression and apoptosis. imrpress.comresearchgate.netiiarjournals.org

Studies on alvaradoin E have shown its ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and membrane blebbing, as well as biochemical events like mitochondrial membrane depolarization and DNA fragmentation. researchgate.netiiarjournals.org These findings suggest that this compound may exert its effects through similar apoptotic pathways. Apoptosis is a programmed cell death process involving a cascade of events, including the activation of caspases and the modulation of proteins like Bcl-2 and Bax. researchgate.netiiarjournals.org

Furthermore, investigations into potential molecular targets have explored the interaction of related phytochemicals, including alvaradoin E and alvaradoin M, with the p53-MDM2 interaction. researchgate.netresearchgate.net MDM2 is a negative regulator of the p53 tumor suppressor protein, and inhibiting the MDM2-p53 interaction can lead to the reactivation of p53 activity, promoting cell cycle arrest or apoptosis. researchgate.netresearchgate.net While this compound's direct interaction with this specific pathway requires further investigation, the activity of related alvaradoins suggests a potential area of focus for target exploration.

Other signaling pathways potentially relevant to the activity of natural compounds with anticancer properties include the PI3K/AKT/mTOR and MAPK/ERK pathways, as well as pathways involving NF-κB signaling. scispace.comresearchgate.netcore.ac.ukkoreamed.orgjci.orgnih.gov These pathways play crucial roles in cell proliferation, survival, and inflammation, and their modulation can impact cancer progression. researchgate.netnih.gov While the direct effects of this compound on these specific pathways were not explicitly detailed in the provided information, the broader context of natural product research in cancer highlights these as common targets.

The in vivo hollow fiber model has been utilized to evaluate the growth inhibitory activity of this compound against various human cancer cell lines, including KB, LNCaP, and Col2 cells, demonstrating significant inhibition at the intraperitoneal site. imrpress.comresearchgate.netscispace.comiiarjournals.orgnih.gov This indicates that this compound is biologically active in a complex in vivo environment, further supporting the need for detailed studies into its molecular targets and the signaling pathways it affects. nih.gov

Advanced Research Applications and Methodological Contributions

Alvaradoin F as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to perturb a biological system, thereby helping to elucidate the functions of proteins and delineate biological pathways. nih.gov While research specifically designating this compound as a chemical probe is still emerging, its potent and specific biological effects suggest its considerable potential in this capacity. The investigation into the mechanism of action of its closely related stereoisomer, alvaradoin E, provides a strong basis for the use of this compound to explore the stereochemical intricacies of cellular processes.

Studies on alvaradoin E have revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. imrpress.comresearchgate.net This process involves distinct morphological and biochemical changes, including chromatin condensation and a dose-dependent depolarization of the mitochondrial membrane, which are early indicators of apoptosis. imrpress.comvulcanchem.com Given that this compound is the 10(R) isomer of alvaradoin E (10S), it can serve as a valuable tool to probe the stereospecificity of the molecular targets and pathways involved in apoptosis. imrpress.comscispace.com By comparing the cellular effects of these two stereoisomers, researchers can gain insights into the specific structural requirements for interaction with the biological machinery that governs cell death. This approach allows for a nuanced understanding of the target's binding pocket and the downstream signaling cascades, which is a critical aspect of pathway elucidation. nih.gov

Role as a Lead Compound in Natural Product-Based Drug Discovery Research

Natural products have historically been a rich source of lead compounds for drug discovery, providing structurally diverse scaffolds with potent biological activities. google.comontosight.ai this compound has emerged as a promising lead compound, primarily due to its potent cytotoxic activity against various cancer cell lines. imrpress.comscispace.comscispace.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

Initial bioactivity-directed fractionation studies of Alvaradoa haitensis extracts identified this compound and its isomer alvaradoin E as the most potent cytotoxic constituents against the human oral epidermoid carcinoma (KB) cell line. imrpress.comscispace.com Subsequent in vitro and in vivo studies have further substantiated its potential as an anticancer agent.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| KB | Human Oral Epidermoid Carcinoma | 0.065 ± 0.026 | google.comscispace.com |

| LNCaP | Human Prostate Cancer | 0.05 (µM) | nih.gov |

| Col2 | Human Colon Cancer | 0.10 (µM) | nih.gov |

The potent in vitro activity of this compound prompted further evaluation in in vivo models to assess its potential therapeutic efficacy. In the in vivo hollow fiber assay, this compound demonstrated significant growth inhibitory activity against KB, LNCaP, and Col2 cells when administered intraperitoneally. imrpress.comresearchgate.netnih.gov In the P-388 murine lymphocytic leukemia model, this compound showed some activity, though less than its isomer alvaradoin E. scispace.comscispace.com These findings underscore the importance of this compound as a lead compound, providing a valuable molecular framework for the design and synthesis of new analogues with potentially improved efficacy and pharmacokinetic profiles for cancer therapy.

Contributions to Organic Synthesis Methodologies

The complex structure of this compound, characterized by an anthracenone (B14071504) core linked to a sugar moiety via a C-glycosidic bond, presents significant challenges for chemical synthesis. acs.org The successful total synthesis of this compound and related compounds has not only made these molecules accessible for further biological study but has also contributed valuable new methodologies to the field of organic synthesis. acs.org

The first total syntheses of alvaradoin E and F were accomplished in eleven steps. acs.org This synthetic route featured several key methodological contributions:

DBU-Induced C-Glycosylation: A critical step in the synthesis was the stereoselective formation of the β-C-glycosidic bond. This was achieved through a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-induced substitution reaction between chrysophanic acid and a protected bromogalactose. acs.org This method provided a concise and effective way to construct the challenging C-glycosidic linkage, a common motif in many biologically active natural products.

Pb(OAc)₄-Mediated Kochi Reaction: Another significant contribution was the introduction of the C-1' oxygen atom on the sugar moiety. This was accomplished using a lead(IV) acetate-mediated Kochi reaction. acs.org This oxidative decarboxylation strategy proved to be a key transformation in accessing the natural product's specific functionality.

These synthetic strategies address fundamental challenges in the synthesis of complex natural products, particularly in controlling stereochemistry and installing sensitive functional groups. The methodologies developed for the total synthesis of this compound can be applied to the synthesis of other complex glycosides, thereby expanding the toolbox available to organic chemists for the construction of medicinally relevant molecules.

Future Research Directions and Perspectives for Alvaradoin F

Comprehensive Elucidation of Biosynthetic Pathways

Understanding the complete biosynthetic pathway of alvaradoin F in Alvaradoa haitiensis is a critical area for future research. While the compound has been isolated from this plant, the specific enzymatic steps and genetic machinery involved in its production remain to be fully elucidated. A comprehensive understanding of the biosynthesis could potentially enable heterologous production of this compound, ensuring a sustainable and scalable supply for research purposes, which is often a challenge with natural products. Research in this area would involve detailed phytochemical analysis, enzyme identification and characterization, and potentially genetic sequencing of Alvaradoa haitiensis to identify the genes encoding the biosynthetic enzymes.

Development of Novel Synthetic Analogues with Enhanced Research Utility

The total synthesis of this compound from chrysophanic acid and a protected bromogalactose has been accomplished, providing a route for generating the compound in the laboratory. tminehan.comcalstate.eduacs.org This synthetic accessibility opens avenues for the development of novel synthetic analogues of this compound. Future research should focus on designing and synthesizing analogues with potentially enhanced research utility, such as improved stability, altered solubility, or modified biological activity profiles. Structure-activity relationship (SAR) studies, guided by the biological data obtained for this compound and its naturally occurring analogues, would be crucial in rational analogue design. nih.gov The synthesis of targeted analogues could help in dissecting the specific structural features responsible for the observed cytotoxic activity and potentially lead to compounds with improved potency or selectivity for particular cancer cell types or biological targets.

In-depth Mechanistic Investigations Beyond Apoptosis

While alvaradoin E, the isomer of this compound, has been shown to induce apoptosis in cancer cells, the detailed mechanisms by which this compound exerts its cytotoxic effects require further investigation. researchgate.netresearchgate.netiiarjournals.org Future research should aim to conduct in-depth mechanistic studies for this compound, exploring pathways beyond the well-established apoptotic mechanisms observed for alvaradoin E. This could involve investigating its effects on other forms of regulated cell death, such as autophagy or necrosis-like programmed cell death. nih.gov Furthermore, research should delve into the specific molecular targets of this compound within cancer cells. This could include studies on its interaction with key proteins involved in cell cycle regulation, signal transduction pathways, or other cellular processes critical for cancer cell survival and proliferation. nih.govfrontiersin.org Techniques such as proteomics, metabolomics, and target identification assays would be valuable in this endeavor.

Advanced Computational Modeling for Predictive Research and Drug Design

Advanced computational modeling techniques can play a significant role in accelerating this compound research. marquette.educore.ac.ukcienciavida.orgnih.gov Future efforts should focus on utilizing computational approaches for predictive research and rational design. This could involve molecular docking studies to predict potential protein targets and binding affinities, quantitative structure-activity relationship (QSAR) modeling to correlate structural features with biological activity, and molecular dynamics simulations to understand the dynamic interactions of this compound with biological molecules. ucla.edu Computational modeling can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and its analogues, guiding the design of compounds with improved pharmacokinetic profiles for in vivo research. nih.gov

Expanding Biological Spectrum of Research (e.g., enzyme inhibition, receptor modulation, non-oncological pathways)

Beyond its known cytotoxic activity against cancer cells, future research should explore a broader biological spectrum for this compound. mdpi.com This could include investigating its potential as an inhibitor of specific enzymes or a modulator of cellular receptors that are relevant to various diseases. nih.govresearchgate.net For instance, exploring its effects on enzymes involved in inflammation, metabolism, or other key biological processes could reveal novel therapeutic opportunities. mdpi.comnih.gov Furthermore, research should extend to investigating the effects of this compound on non-oncological pathways and disease models. While its initial promise lies in cancer research, exploring its activity in other areas, such as infectious diseases or neurological disorders, could uncover additional research applications.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges and presents numerous opportunities. A key challenge is obtaining sufficient quantities of the natural product for extensive research, highlighting the importance of efficient synthetic routes and potentially the development of sustainable production methods like biosynthesis. tminehan.comcalstate.eduacs.org Elucidating the full biosynthetic pathway presents a significant scientific challenge but also an opportunity to harness biological systems for production. Another challenge lies in the complexity of biological systems and the need for sophisticated techniques to fully understand the compound's mechanisms of action beyond initial observations of apoptosis. nih.gov

Opportunities in this compound research include the potential for developing novel research tools based on its unique structure and activity. The cytotoxic activity makes it a candidate for further investigation as a potential lead compound in cancer research, although this article focuses solely on research utility and not clinical applications. The availability of synthetic methods allows for the creation of diverse analogues, providing opportunities for comprehensive SAR studies and the development of compounds with tailored properties for specific research questions. tminehan.comcalstate.eduacs.org Furthermore, the increasing sophistication of computational tools offers opportunities for in silico guided research, potentially accelerating the discovery of new insights and applications for this compound and its derivatives. marquette.educore.ac.ukcienciavida.orgnih.gov Collaborative efforts between chemists, biologists, and computational scientists will be essential to overcome the challenges and capitalize on the opportunities in this compound research. nsw.gov.auidos-research.de

Q & A

Q. Methodological Answer :

Combinatorial Assay Design :

- Use checkerboard or fixed-ratio designs to test multiple concentration combinations.

- Calculate synergy via indices like Combination Index (CI) or Bliss Independence .

Mechanistic Validation :

- Pair biochemical assays (e.g., enzyme inhibition) with transcriptomic/proteomic profiling.

Control Groups : Include monotherapy arms and solvent controls to isolate synergistic effects.

Reference : Mixed-methods frameworks ensure comprehensive analysis of drug interactions , while ethical guidelines govern participant selection in collaborative studies .

Basic: How should researchers document and manage raw data from this compound experiments to ensure reproducibility?

Q. Methodological Answer :

Data Management Plan (DMP) :

- Detail storage formats (e.g., .csv for spectral data, .tdf for MS raw files).

- Use version control (e.g., GitHub or institutional repositories).

Appendices for Raw Data :

- Include large datasets (e.g., NMR spectra, bioassay results) in supplementary materials.

Metadata Annotation :

- Document instrument parameters (e.g., NMR frequency, HPLC gradient).

Reference : DMP requirements align with EU research guidelines , while appendices follow IB-style reporting standards .

Advanced: How can researchers address uncertainties in this compound’s pharmacokinetic properties during preclinical studies?

Q. Methodological Answer :

In Silico Modeling : Predict ADMET properties using tools like SwissADME.

In Vivo Validation :

- Conduct bioavailability studies in rodent models with LC-MS/MS quantification.

- Monitor metabolites via UPLC-QTOF-MS.

Error Analysis : Quantify variability using coefficient of variation (CV) for repeated measurements.

Reference : Methodological transparency in pharmacokinetics aligns with peer-review standards , while analytical rigor follows chemistry guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.